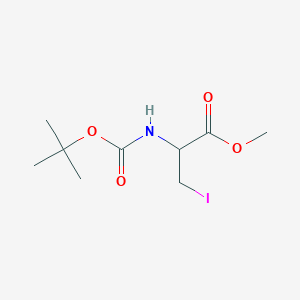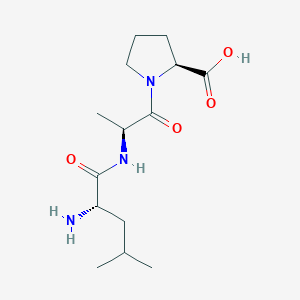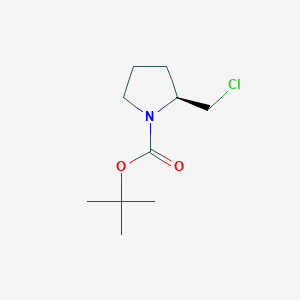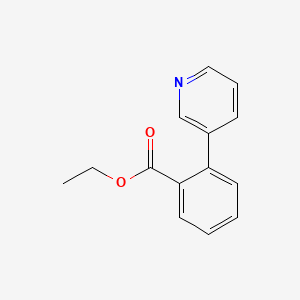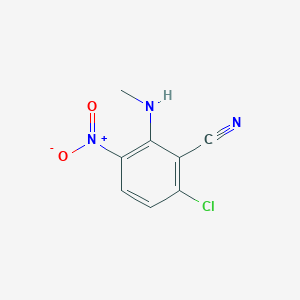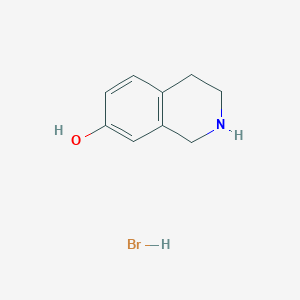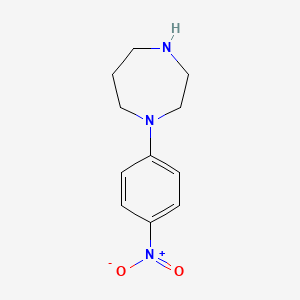![molecular formula C9H9ClO2 B1353130 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine CAS No. 26309-99-9](/img/structure/B1353130.png)
6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves cyclization and demethylation reactions. For instance, 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were prepared by cyclization of amino alcohols followed by demethylation to yield the catecholic moiety . Similarly, the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles involved the use of analytical data and various spectroscopic methods to characterize the compounds . These methods could potentially be applied to the synthesis and analysis of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and theoretical calculations. For example, the molecular geometry, energy values, and charge distributions of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles were calculated using Density Functional Theory (DFT) . These techniques could be used to analyze the molecular structure of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine".
Chemical Reactions Analysis
The reactivity of related compounds has been studied, showing that the presence of certain substituents can influence the feasibility of substitution reactions. For instance, the substitution of the chlorine atom at the 6-position of the purine moiety in (RS)-6-chloro-7-or 9-(tetrahydro-4,1-benzoxazepin-3-yl)-purines is more feasible when the ring is alkylated at N-7 than at N-9 . This information could be relevant when considering the chemical reactions of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored, with some compounds showing higher decomposition points and others being more stable in their methyl derivatives compared to their chloro forms . Additionally, the dopaminergic activity of certain benzazepines has been evaluated, which could be an important aspect of the biological properties of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine" .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry Research
- Application : The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine, has been studied for various pharmacological activities .
- Methods : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
- Results : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
-
Optoelectronic Applications
- Application : A novel material 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, which contains a 2,3-dihydro-1,4-benzodioxin ring, has been synthesized for optoelectronic applications .
- Methods : Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations at B3LYP/6–31+G (d, p) basis set was used to predict the molecular geometry .
- Results : The title compound exhibited significant two-photon absorption (β = -2.228×10–4 cm W −1), nonlinear refraction (n2 = 1.095×10–8 cm 2 W −1) and optical limiting (OL threshold = 2.511×10^3 W cm −2) under the CW regime .
-
Quinazolinone and Quinazoline Derivatives
- Application : Quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles, have received significant attention due to their wide range of biopharmaceutical activities .
- Methods : Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .
- Results : The various substituted quinazolines and quinazolinones displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
-
Benzo[1,5]thiazepine Derivatives
- Application : Benzo[1,5]thiazepine derivatives are used in the synthesis of various pharmaceuticals .
- Methods : Chalcone 10a on heating under reflux with 2 moles of o-aminothiophenol produced equal amounts of the benzo thiazepine 11a (5% yield) and 3-(2-aminophenylthio)-3-(perfluorophenyl)-1-phenylpropan-1-ol 12a .
- Results : Reaction of 10b with o-aminothiophenol (2-moles) afforded 1,5-benzothiazepine 11b in 88% yield .
-
1,2,4-Benzothiadiazine-1,1-dioxide
- Application : The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine, has been studied for various pharmacological activities .
- Methods : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
- Results : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
-
2,3-Dihydro-1H-benzo[d]imidazoles
- Application : 2,3-Dihydro-1H-benzo[d]imidazoles have been synthesized in a solvent- and catalyst-free manner .
- Methods : Phenylenediamine (1 mmol) and 1,3-dichloroacetone (2 mmol) were conducted into a mortar and ground at 20 °C until the end of the completion (monitored by TLC) .
- Results : For some o-phenylenediamines with electron-withdrawing groups, the reactants need to be put into a tube and heated at 60 °C in an oil bath .
Eigenschaften
IUPAC Name |
6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARUWJZORCBAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411738 | |
| Record name | 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |
CAS RN |
26309-99-9 | |
| Record name | 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)
